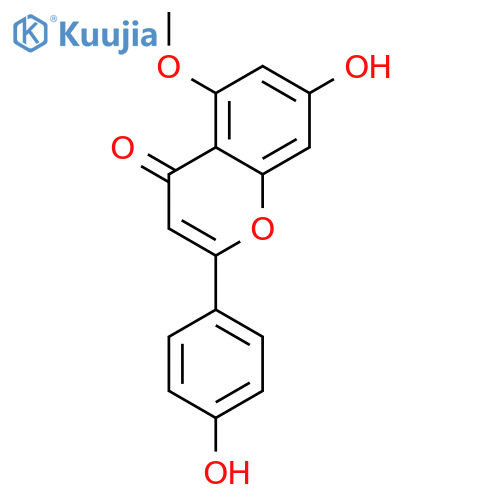Cas no 29376-68-9 (Thevetiaflavone)

Thevetiaflavone structure
商品名:Thevetiaflavone
Thevetiaflavone 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-
- ethyl prop-2-enoate, 2-methylprop-2-enoic acid, propane-1,2-diol, styrene
- Thevetiaflavone
- 5,4'-Dimethoxy-7-hydroxy-flavon
- 5-Methoxy-7,4'-dihydroxyflavon
- 5-methoxy-7,4'-dihydroxyflavone
- 5-O-methylacacetin
- 7,4'-dihydroxy-5-methoxy-flavone
- 7-Hydroxy-5,4'-dimethoxy-isoflavon
- apigenin 4',5-dimethyl ether
- apigenin 5,4'-dimethyl ether
- apigenin 5-monomethyl ether
- Apigenin 5-O-monomethyl ether
- Apigenin-5-methyl ether
- 4',7-Dihydroxy-5-methoxyflavone
- [ "" ]
- 7,4'-dihydroxy-5-methoxy-isoflavone
- 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-
- AKOS040740935
- SCHEMBL2874033
- CS-0016447
- MS-24040
- NCI60_040953
- NSC719158
- CHEMBL182265
- E88819
- NSC-719158
- 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-4H-chromen-4-one
- 29376-68-9
- 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one
- 2-Genistein-5-methyl ether
- LMPK12110956
- HY-N1157
- 5-o-methylapigenin
- DB-229427
-
- MDL: MFCD02683421
- インチ: InChI=1S/C16H12O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
- InChIKey: YQABHAHJGSNVQR-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C2=CC=C(O)C=C2)OC3=CC(O)=CC(OC)=C13
計算された属性
- せいみつぶんしりょう: 284.06800
- どういたいしつりょう: 284.06847348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 76Ų
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.420
- ゆうかいてん: 263 ºC
- ふってん: 567.9 °C at 760 mmHg
- フラッシュポイント: 218.3 °C
- PSA: 79.90000
- LogP: 2.87980
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Thevetiaflavone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°C, protect from light
Thevetiaflavone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T67730-5 mg |
Thevetiaflavone |
29376-68-9 | 5mg |
¥4480.0 | 2021-09-07 | ||
| TRC | T222075-5mg |
Thevetiaflavone |
29376-68-9 | 5mg |
$2962.00 | 2023-05-17 | ||
| TRC | T222075-1mg |
Thevetiaflavone |
29376-68-9 | 1mg |
$896.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | K33959-5mg |
Thevetiaflavone |
29376-68-9 | 98% | 5mg |
$795 | 2025-02-28 | |
| eNovation Chemicals LLC | K33959-5mg |
Thevetiaflavone |
29376-68-9 | 98% | 5mg |
$795 | 2025-03-03 | |
| TRC | T222075-2.5mg |
Thevetiaflavone |
29376-68-9 | 2.5mg |
$ 1800.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | K33959-5mg |
Thevetiaflavone |
29376-68-9 | 98% | 5mg |
$795 | 2024-05-24 | |
| Ambeed | A483175-5mg |
Thevetiaflavone |
29376-68-9 | 98+% | 5mg |
$481.0 | 2025-02-19 | |
| MedChemExpress | HY-N1157-5mg |
Thevetiaflavone |
29376-68-9 | ≥98.0% | 5mg |
¥8000 | 2024-05-24 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59802-5mg |
Thevetiaflavone |
29376-68-9 | 98% | 5mg |
¥7641.00 | 2023-09-07 |
Thevetiaflavone 関連文献
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626
-
2. Natural products in agarwood and Aquilaria plants: chemistry, biological activities and biosynthesisWei Li,Hui-Qin Chen,Hao Wang,Wen-Li Mei,Hao-Fu Dai Nat. Prod. Rep. 2021 38 528
推奨される供給者
Amadis Chemical Company Limited
(CAS:29376-68-9)Thevetiaflavone

清らかである:99%
はかる:5mg
価格 ($):223.0